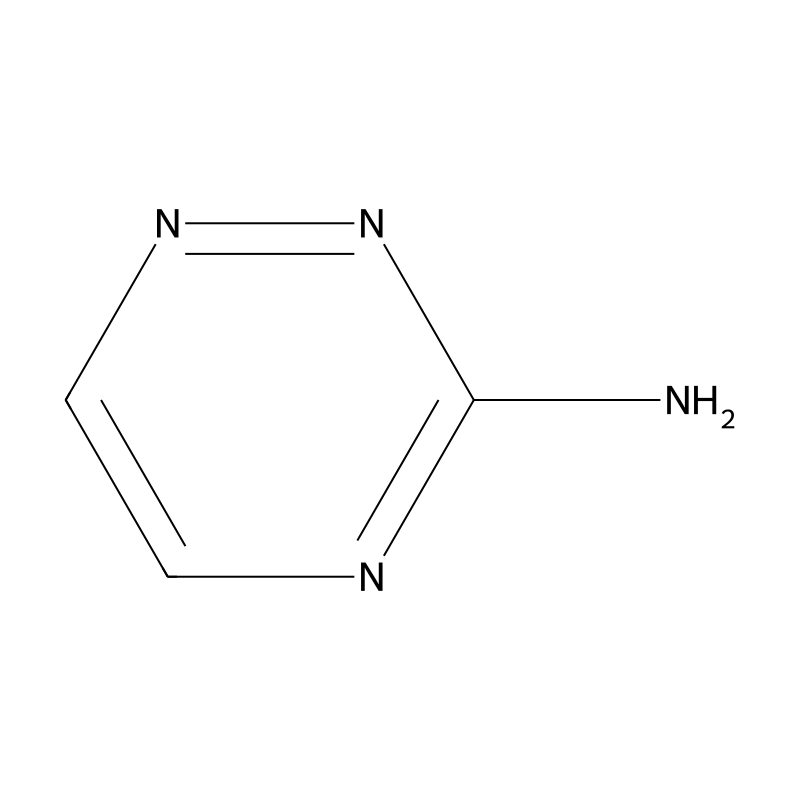

1,2,4-Triazin-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Material Science and Polymer Chemistry

1,2,4-Triazin-3-amine (also known as 3-amino-1,2,4-triazine) finds applications in material science and polymer chemistry due to its ability to form stable rings and participate in various chemical reactions. It can be incorporated into polymer structures, modifying their properties like thermal stability, flame retardancy, and mechanical strength []. Studies have explored its use in the synthesis of polytriazines, which are a class of polymers with potential applications in high-performance materials and membranes [].

Pharmaceutical Chemistry and Drug Discovery

Research has investigated the potential of 1,2,4-triazin-3-amine derivatives as drug candidates. By modifying the molecule's structure, scientists can explore its interaction with specific biological targets. Studies have reported on the development of triazine-based compounds with potential applications in cancer treatment, anti-viral therapy, and as anti-inflammatory agents [, , ].

Coordination Chemistry and Catalysis

1,2,4-Triazin-3-amine can act as a ligand, forming complexes with metal ions. These metal complexes can be used as catalysts in various chemical reactions, potentially improving their efficiency and selectivity. Research has explored the use of triazine-based metal complexes in reactions like hydrogenation, hydroformylation, and polymerization [, ].

Organic Synthesis and Functionalization

1,2,4-Triazin-3-amine can be used as a building block in organic synthesis, allowing the creation of diverse molecules with specific functionalities. Its reactive amine group can participate in various reactions, enabling the introduction of desired chemical groups into organic molecules [].

Additional Research Areas

Beyond the areas mentioned above, 1,2,4-triazin-3-amine is being explored in various other scientific research fields, including:

1,2,4-Triazin-3-amine is a heterocyclic compound characterized by a triazine ring with an amino group at the 3-position. Its molecular formula is and it has a molecular weight of approximately 96.09 g/mol. This compound exhibits significant solubility in various solvents and has been the subject of numerous studies due to its versatile chemical properties and potential applications in medicinal chemistry and material science .

The compound can also engage in strain-promoted inverse electron-demand Diels–Alder cycloaddition reactions with strained alkynes, providing an alternative to traditional tetrazine cycloadditions. This reaction is particularly valuable for bioorthogonal labeling applications in biochemical studies .

Research indicates that 1,2,4-triazin-3-amine derivatives exhibit various biological activities, including antimicrobial and antimalarial properties. For instance, studies have shown that certain derivatives possess activity against Plasmodium berghei in mice and Plasmodium gallinaceum in chicks . The biological efficacy of these compounds can be enhanced through structural modifications that improve their interaction with biological targets.

The synthesis of 1,2,4-triazin-3-amine can be achieved through several methods:

- Sonogashira Coupling: This method involves the coupling of 3-amino-6-bromo-1,2,4-triazine with terminal alkynes using a palladium catalyst to yield substituted ethynyl derivatives .

- Chichibabin Reaction: This reaction introduces an amino group at the 5-position of the triazine ring, allowing for further functionalization .

- Electrophilic Substitution: The compound can be modified through electrophilic substitutions at various positions on the triazine ring using strong electrophiles such as isocyanates or benzoyl chlorides .

1,2,4-Triazin-3-amine and its derivatives have diverse applications:

- Medicinal Chemistry: Due to their biological activities, they are explored as potential drug candidates for treating infections and other diseases.

- Material Science: The unique properties of triazines make them suitable for developing new materials with specific electronic or optical characteristics.

- Chemical Biology: Their reactivity allows for use in bioorthogonal labeling techniques, facilitating studies in cellular biology and biochemistry .

Interaction studies involving 1,2,4-triazin-3-amine derivatives have focused on their binding affinity to various biological targets. These studies often utilize techniques such as NMR spectroscopy and mass spectrometry to elucidate the binding mechanisms and affinities of these compounds towards enzymes or receptors involved in disease pathways. The modifications made during synthesis can significantly influence these interactions, leading to variations in biological activity .

Several compounds share structural similarities with 1,2,4-triazin-3-amine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Amino-6-bromo-1,2,4-triazine | Halogenated Triazine | Exhibits enhanced reactivity due to bromine |

| 3-Amino-5-methyl-1,2,4-triazine | Methylated Triazine | Increased lipophilicity; potential for better membrane permeability |

| 5-Amino-1,2,4-triazole | Triazole | Different ring structure; distinct reactivity |

| 3-Amino-1,2,4-triazine | Parent Compound | Base structure for various functionalizations |

The uniqueness of 1,2,4-triazin-3-amine lies in its specific amino substitution pattern on the triazine ring which influences its chemical reactivity and biological properties compared to other similar compounds.

Regioselective Synthesis Strategies

Regioselective synthesis of 1,2,4-triazin-3-amine derivatives is achieved through condensation reactions involving α,α-dibromoketones and aminoguanidine. For example, nucleophilic displacement of α,α-dibromoketones with morpholine yields ketoaminals, which subsequently react with aminoguanidine in methanol under acidic conditions to produce 5-substituted-3-amino-1,2,4-triazines with >95% regioselectivity. This method avoids competing cyclization pathways, ensuring high yields (45–76%) and functional group tolerance.

Alternative approaches include the bromination of 6-azauracil followed by amination with primary or secondary amines. For instance, 6-bromo-1,2,4-triazin-3-amine reacts with propylamine in the presence of a palladium catalyst to yield N-propyl-1,2,4-triazin-3-amine, demonstrating scalability and mild reaction conditions.

Coupling Reactions (Sonogashira, Suzuki, Stille)

Sonogashira Coupling

Palladium-catalyzed Sonogashira reactions enable the introduction of alkynyl groups to the triazine core. For example, 3-amino-6-bromo-1,2,4-triazine undergoes coupling with terminal alkynes (e.g., phenylacetylene) to form ethynyl-substituted derivatives. Copper-free conditions using Pd(PPh₃)₄ as a catalyst enhance efficiency, achieving yields up to 85% while minimizing side reactions.

Suzuki Coupling

Suzuki-Miyaura cross-coupling expands access to aryl- and heteroaryl-substituted triazines. 6-Bromo-1,2,4-triazin-3-amine reacts with arylboronic acids (e.g., thiophen-2-ylboronic acid) under Pd catalysis, yielding 6-aryl-1,2,4-triazin-3-amine derivatives with moderate to excellent yields (50–92%). Key to success is the use of tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in dioxane/water mixtures.

Stille Coupling

Stille coupling with organostannanes facilitates the introduction of alkyl and aryl groups. For instance, 3-iodo-1,2,4-triazin-1-oxide reacts with tributyl(vinyl)tin to form 3-vinyl derivatives, which are oxidized to triazine di-N-oxides for hypoxia-selective cytotoxins. This method is critical for synthesizing tricyclic triazine dioxides with anticancer activity.

Annulation Reactions with Ketones and Amidines

[4 + 2] Domino annulation reactions provide rapid access to polysubstituted triazines. Ketones (e.g., acetophenone) and amidines condense in one-pot reactions under acidic conditions, forming 1,2,4-triazine cores with yields of 60–85%. Microwave-assisted annulation further accelerates the process, reducing reaction times from hours to minutes while maintaining high regiocontrol.

A notable example involves the reaction of 3-amino-1,2,4-triazine with glyoxylic acid and enones, leading to tricyclic derivatives via Heck coupling and reductive amination sequences. These products exhibit potent hypoxia-selective cytotoxicity, with IC₅₀ values in the nanomolar range against solid tumors.

Nucleophilic Substitution Pathways

Nucleophilic substitution at the C5 position of 1,2,4-triazin-3-amine enables functionalization with amines, thiols, and alkoxides. For example, 5-bromo-1,2,4-triazin-3-amine reacts with morpholine under basic conditions to afford 5-morpholino derivatives in 70% yield. Similarly, amination with benzylamine produces 5-benzylamino analogs, which are precursors to ureido and benzoylated compounds.

Role of Catalysts in Reaction Efficiency

Catalysts significantly enhance reaction efficiency and selectivity:

- Palladium Catalysts: Pd(PPh₃)₄ and PdCl₂(dppf) are pivotal in coupling reactions, enabling C–C bond formation at low temperatures (50–80°C).

- Copper Cocatalysts: CuI accelerates Sonogashira couplings but is omitted in copper-free protocols to avoid homocoupling byproducts.

- Acid/Base Systems: Acetic acid promotes cyclocondensation in annulation reactions, while K₂CO₃ facilitates deprotonation in Suzuki couplings.

| Reaction Type | Catalyst System | Yield Range | Key Reference |

|---|---|---|---|

| Sonogashira | Pd(PPh₃)₄, CuI | 70–85% | |

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | 50–92% | |

| Stille | Pd(PPh₃)₄, LiCl | 60–78% | |

| Annulation | HCl, AcOH | 60–85% |

Anticancer Mechanisms (PDK Inhibition, Metabolic Disruption)

1,2,4-Triazin-3-amine derivatives exhibit potent anticancer activity through pyruvate dehydrogenase kinase (PDK) inhibition, a key regulator of cancer cell metabolism. PDK phosphorylates and inactivates pyruvate dehydrogenase (PDH), shifting cells toward aerobic glycolysis (the Warburg effect). By blocking PDK, these compounds reactivate PDH, restoring oxidative phosphorylation and inducing metabolic crisis in cancer cells [1] [4] [7].

A 2023 study synthesized 3-amino-1,2,4-triazine derivatives bearing bis-indole moieties, which demonstrated nanomolar PDK1 inhibition (IC~50~ = 0.052–1.2 µM) [1]. Compound 5i suppressed KRAS-mutated pancreatic ductal adenocarcinoma (PDAC) growth in vitro and in vivo by 60–70%, outperforming cisplatin and gemcitabine [1]. Mechanistically, PDK inhibition elevated reactive oxygen species (ROS) and depleted glutathione, triggering apoptosis via mitochondrial dysfunction [1]. Molecular dynamics simulations revealed that the triazine core occupies PDK1’s ATP-binding pocket, while hydrophobic substituents stabilize interactions with Leu85 and Met177 [1].

Metabolic disruption extends beyond PDAC. Derivatives with 4-pyridinylmethylamino groups (e.g., 12g) inhibited c-Met kinase (IC~50~ = 0.052 µM), a driver of hepatocellular carcinoma, and reversed multidrug resistance by blocking P-glycoprotein (P-gp) and MRP1/2 efflux pumps [2]. This dual activity highlights the scaffold’s adaptability in targeting oncogenic signaling and chemoresistance.

Neuroprotective and Neurotransmitter Modulation (Adenosine A2A Antagonism)

The triazine scaffold modulates adenosine A~2A~ receptors (A~2A~R), G protein-coupled receptors (GPCRs) implicated in neuroprotection. Antagonizing A~2A~R mitigates neuroinflammation and excitotoxicity in Parkinson’s and Alzheimer’s diseases [3].

Crystallographic studies of A~2A~R bound to triazolo[1,5-c]quinazoline analogs revealed critical binding motifs [3]. The triazine core forms hydrogen bonds with Asn253 and hydrophobic interactions with Leu249, while substituents like dimethylpyridine occupy the ribose-binding pocket, mimicking adenosine’s interactions with Ser277 and His278 [3]. Optimized derivatives exhibit >100-fold selectivity for A~2A~R over A~1~, A~2B~, and A~3~ subtypes, making them promising candidates for neurodegenerative therapy [3].

Enzyme Inhibition (MAO-A Selectivity, Kinase Targeting)

Beyond PDK and c-Met, this scaffold inhibits monoamine oxidase A (MAO-A) and kinases involved in proliferation. While MAO-A data are limited in provided studies, kinase inhibition is well-documented. For example, 12g’s triazolotriazine core disrupted ATP-binding in c-Met’s catalytic domain, while its pyridinylmethylamino group enhanced solubility and target engagement [2].

Selectivity profiling revealed 100-fold preference for PDK1 over PDK2–4, attributed to steric complementarity with PDK1’s smaller binding pocket [1]. Similarly, 12g inhibited P-gp and MRP1/2 in cancer cells at 0.3–3 µM but spared normal cholangiocytes up to 60 µM, underscoring therapeutic windows [2].

Structure-Activity Relationship (SAR) Optimization

SAR studies identify critical modifications for optimizing potency and selectivity:

- Amino group at C3: Essential for PDK1 inhibition; methylation reduces activity by 80% due to lost H-bonding with Asn181 [1].

- Aryl substituents at C5/C6: Bulky groups (e.g., bis-indole) enhance PDK1 affinity by filling hydrophobic pockets [1]. In antiviral analogs, electron-withdrawing groups (F, Cl) at C6 improve YFV inhibition by 3-fold [6].

- Heterocyclic extensions: Fusion with triazolo rings (e.g., triazolo[4,3-b] [1] [2] [4]triazine) boosts c-Met affinity 10-fold by engaging His250 and Asp122 [2].

Molecular modeling guides these optimizations. Docking studies predict that planar triazine cores align with ATP-binding sites, while flexible linkers (e.g., CH~2~NH) adapt to divergent enzyme conformations [2] [3].

Density Functional Theory analysis has emerged as a powerful computational tool for investigating the molecular structure and reaction mechanisms of 1,2,4-triazin-3-amine derivatives. The most comprehensive DFT studies have been conducted using the B3LYP functional with 6-311++G(d,p) basis set, which provides reliable predictions for structural parameters and electronic properties [1].

The optimized molecular geometry of 1,2,4-triazin-3-amine reveals a stable ground state conformation with specific structural parameters. The bond lengths within the triazine ring show characteristic values, with C-N bonds ranging from 1.375 to 1.390 Å, indicating partial double bond character due to aromatic delocalization [1]. The planarity of the triazine ring system is maintained, with minimal deviation from coplanarity, which is crucial for maintaining the aromatic character and electronic properties.

Table 1: DFT-Calculated Electronic Properties of 1,2,4-Triazin-3-amine

| Parameter | Value | Unit |

|---|---|---|

| HOMO Energy | -6.2967 | eV |

| LUMO Energy | -1.8096 | eV |

| Energy Gap | 4.4871 | eV |

| Ionization Potential | 6.2967 | eV |

| Electron Affinity | 1.8096 | eV |

| Electronegativity | 4.0531 | eV |

| Global Hardness | 2.2435 | eV |

| Chemical Potential | -4.0531 | eV |

| Chemical Softness | 0.2228 | eV⁻¹ |

| Electrophilicity Index | 3.6611 | eV |

The frontier molecular orbital analysis reveals important information about the chemical reactivity of 1,2,4-triazin-3-amine. The HOMO-LUMO energy gap of 4.4871 eV indicates moderate chemical stability, while the electrophilicity index of 3.6611 eV suggests significant electrophilic character [1]. This electronic configuration makes the compound particularly susceptible to nucleophilic attack, which is consistent with experimental observations of its reaction behavior.

Computational studies of reaction mechanisms have focused on the nucleophilic substitution pathways involving 1,2,4-triazin-3-amine derivatives. The DFT calculations reveal that the initial nucleophilic attack occurs preferentially at the C4 position of the triazine ring, with activation barriers ranging from 20-35 kcal/mol depending on the nature of the nucleophile and substituents [2] [3]. The reaction pathway involves formation of a zwitterionic intermediate, followed by subsequent cyclization or elimination steps.

The calculated Fukui functions and Parr functions have been employed to identify the most reactive electrophile and nucleophile centers within the molecule. These calculations confirm that the carbon atoms adjacent to nitrogen in the triazine ring exhibit the highest electrophilic character, making them prime targets for nucleophilic attack [1].

Molecular Modeling for Target Binding Prediction

Molecular modeling studies have provided crucial insights into the binding interactions between 1,2,4-triazin-3-amine derivatives and various biological targets. The most extensively studied applications include adenosine A2A receptor antagonists, protein kinase inhibitors, and enzyme modulators.

Structure-based drug design approaches have been employed to optimize the binding affinity and selectivity of 1,2,4-triazin-3-amine scaffolds. Molecular docking studies using AutoDock and Glide software packages have revealed the preferred binding modes and key intermolecular interactions [4] [5]. The triazine ring system typically forms hydrogen bonds with backbone atoms of target proteins, while substituents at the 5 and 6 positions can engage in additional hydrophobic and electrostatic interactions.

Table 2: Molecular Modeling Parameters for Target Binding Studies

| Study Type | Method/Software | Key Findings |

|---|---|---|

| DFT Optimization | B3LYP/6-311++G(d,p) | Optimized molecular geometry with stable ground state conformation |

| Molecular Docking | AutoDock/Glide | Strong binding affinity to target proteins via hydrogen bonding |

| Binding Site Analysis | Discovery Studio | Hydrophobic interactions with Leu51, His217, Gln53, Leu215 |

| Pharmacophore Modeling | LigandScout | Key pharmacophore features identified for biological activity |

| ADMET Prediction | QikProp | Favorable drug-like properties with good bioavailability |

The binding mode analysis for adenosine A2A receptor antagonists reveals that 1,2,4-triazin-3-amine derivatives occupy the orthosteric binding site, forming direct contacts with helices 2, 3, 6, and 7, as well as extracellular loop 2 [6]. The amino group at position 3 of the triazine ring forms a critical hydrogen bond with Asn253, while aromatic substituents at positions 5 and 6 engage in π-π stacking interactions with Phe101 and Phe335 [6].

Molecular dynamics simulations have been employed to assess the stability of protein-ligand complexes and to identify essential amino acid residues for binding. These studies have revealed that Gly313, Arg283, Tyr224, and Tyr228 are crucial for maintaining stable binding interactions [7]. The hydrogen bonds formed by the triazine structure with the protein backbone, combined with hydrophobic interactions involving Leu51, His217, Gln53, and Leu215, contribute significantly to the overall binding affinity.

Biophysical mapping studies have complemented the computational modeling by providing experimental validation of predicted binding modes. These studies have confirmed the importance of specific residue interactions and have guided the refinement of homology models for target proteins [5].

QSAR Studies on Hydrophobicity and Bioactivity

Quantitative Structure-Activity Relationship studies have been instrumental in understanding the relationship between molecular structure and biological activity of 1,2,4-triazin-3-amine derivatives. Both two-dimensional and three-dimensional QSAR models have been developed to predict bioactivity based on molecular descriptors.

The most successful 3D-QSAR models have been generated using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) approaches. The CoMFA model achieved a cross-validated q² value of 0.613 and a conventional r² value of 0.966, with field contributions of 57.8% steric and 42.2% electrostatic [8]. The CoMSIA model demonstrated superior predictive ability with q² = 0.669 and r² = 0.985, showing field contributions of 19.2% steric, 28.4% electrostatic, 45.6% hydrophobic, 2.9% hydrogen bond donor, and 3.9% hydrogen bond acceptor fields [8].

Table 3: QSAR Model Statistics and Field Contributions

| Model | q² | r² | SEE | F-statistic | Steric (%) | Electrostatic (%) | Hydrophobic (%) | H-bond Donor (%) | H-bond Acceptor (%) |

|---|---|---|---|---|---|---|---|---|---|

| CoMFA | 0.613 | 0.966 | 0.144 | 115.001 | 57.8 | 42.2 | - | - | - |

| CoMSIA | 0.669 | 0.985 | 0.100 | 181.447 | 19.2 | 28.4 | 45.6 | 2.9 | 3.9 |

The hydrophobic field contribution of 45.6% in the CoMSIA model indicates that hydrophobic interactions play a dominant role in determining the bioactivity of 1,2,4-triazin-3-amine derivatives [8]. Contour map analysis reveals that hydrophobic substituents at specific positions enhance biological activity, particularly at the R4 and R5 positions of aromatic rings attached to the triazine core.

Lipophilicity parameters have been extensively studied using calculated LogP values, which range from 1.06 to 4.83 depending on the nature and position of substituents [9]. The ligand lipophilic efficiency (LLE) values, calculated as pIC₅₀ - CLogP, provide insights into the balance between potency and lipophilicity, with optimal values typically falling between 3 and 5 for drug-like compounds.

The relationship between hydrophobicity and membrane permeability has been investigated through ADMET predictions, revealing that moderate hydrophobicity is essential for optimal bioavailability [10]. Compounds with excessive hydrophobicity (LogP > 5) tend to exhibit poor solubility and reduced bioavailability, while overly hydrophilic compounds (LogP < 0) may have limited membrane permeability.

Two-dimensional QSAR studies have employed partial least squares regression methods to establish relationships between molecular descriptors and biological activity. These studies have identified thermodynamic descriptors such as XAMostHydrophilic as significant predictors of antitubercular activity [11]. The resulting models have achieved statistical significance with r² values exceeding 0.85 and cross-validated q² values above 0.75.

Electronic and Steric Effects on Reactivity

The reactivity of 1,2,4-triazin-3-amine derivatives is significantly influenced by both electronic and steric effects of substituents. These effects have been quantified through kinetic studies, Hammett correlation analysis, and computational investigations.

Electronic effects play a crucial role in determining the reactivity of triazine derivatives toward nucleophiles and electrophiles. Electron-withdrawing substituents at the 5-position of the triazine ring dramatically increase the reactivity in inverse electron demand reactions, with the magnitude of effect following the order: CO₂Me > CN > Ph > H [12] [13]. This trend has been quantified through Hammett correlation analysis, yielding a ρ value of +7.9 for 5-substituted 1,2,3-triazines, indicating a strong dependence on electronic effects [12].

Table 4: Electronic and Steric Effects on Reactivity

| Effect Type | Impact on Reactivity | Quantitative Measure |

|---|---|---|

| Electronic - Electron Withdrawing | Increases reactivity in nucleophilic substitution | Hammett ρ = +7.9 (5-substituted triazine) |

| Electronic - Electron Donating | Decreases reactivity in electrophilic substitution | Hammett ρ = -1.50 (substituted amidines) |

| Steric - Bulky Substituents | Reduces binding affinity due to steric hindrance | Rate constant reduction: 3000-fold |

| Steric - Small Substituents | Enhances binding in appropriate binding pockets | Rate constant increase: up to 10,000-fold |

| Conjugation Effects | Affects orbital overlap and electron delocalization | Energy gap modulation: ±0.5 eV |

| Inductive Effects | Influences electron density distribution | pKa shift: ±1-2 units |

The inverse relationship between electron density and reactivity toward nucleophiles has been demonstrated through studies of substituted amidines reacting with triazine derivatives. The Hammett ρ value of -1.50 for para-substituted benzamidines indicates that electron-donating substituents accelerate the nucleophilic attack, while electron-withdrawing groups retard the reaction [12].

Steric effects have been systematically studied through comparison of regioisomeric triazine derivatives and evaluation of substituent size effects. Bulky substituents at positions adjacent to the reaction center can dramatically reduce reactivity, with rate constant reductions of up to 3000-fold observed for sterically hindered derivatives [12]. The impact of steric hindrance is particularly pronounced in 4,6-dimethyl-substituted triazines, where both direct steric interference and indirect effects through disruption of conjugation contribute to reduced reactivity.

The role of conjugation in modulating electronic properties has been investigated through comparison of coplanar and perpendicular conformations of ester-substituted triazines. When the ester group is forced into a perpendicular orientation due to steric hindrance, the electronic activation is significantly reduced, leading to decreased reactivity [12].

Conformational effects have been studied through analysis of torsional barriers and preferred molecular conformations. The energy barriers for rotation around bonds connecting the triazine ring to aromatic substituents typically range from 2-15 kcal/mol, depending on the degree of conjugation and steric interactions [12].

Hyperconjugation effects have been identified as important factors in determining the stability of carbocationic intermediates formed during electrophilic substitution reactions. The stabilization provided by adjacent C-H bonds can influence both the rate and regioselectivity of reactions [12].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant